molecular formula C8H11N3O2 B11033128 N-(4-acetyl-3-methyl-1H-pyrazol-5-yl)acetamide

N-(4-acetyl-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B11033128
M. Wt: 181.19 g/mol
InChI Key: DGNUDHFJAOVMAP-UHFFFAOYSA-N
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Description

N-(4-acetyl-3-methyl-1H-pyrazol-5-yl)acetamide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an acetyl group at the 4-position and a methyl group at the 3-position of the pyrazole ring, along with an acetamide group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-3-methyl-1H-pyrazol-5-yl)acetamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a β-diketone, followed by acetylation and methylation reactions. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of advanced techniques like microwave-assisted synthesis and flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-3-methyl-1H-pyrazol-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

N-(4-acetyl-3-methyl-1H-pyrazol-5-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research explores its potential as an anti-inflammatory, analgesic, and antimicrobial agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(4-acetyl-3-methyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetyl-3-methyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both acetyl and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-(4-acetyl-5-methyl-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C8H11N3O2/c1-4-7(5(2)12)8(11-10-4)9-6(3)13/h1-3H3,(H2,9,10,11,13)

InChI Key

DGNUDHFJAOVMAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)NC(=O)C)C(=O)C

Origin of Product

United States

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